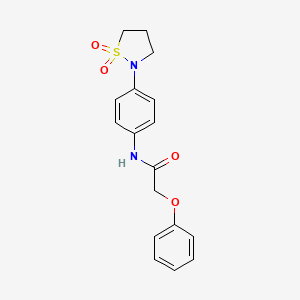

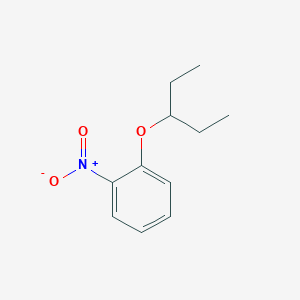

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information on the types of bonds present in the molecule and the arrangement of the atoms.Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the specific functional groups present in the molecule. For example, the cyano group and the nitro group are both electron-withdrawing, which could influence the compound’s reactivity .Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic environments. A study on the synthesis and characterization of new acrylamide derivatives, including "2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide" and "2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide," showed their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds exhibited mixed-type inhibition properties and followed chemical adsorption and Langmuir isotherm behaviors, with efficiencies reaching up to 86.1% (Abu-Rayyan et al., 2022).

Optical Properties and Applications

Research on "2-cyano-3-(2-methoxyphenyl)-2-propenamide" and similar derivatives revealed their mechanofluorochromic properties due to distinct stacking modes. These compounds showed different luminescence behaviors upon mechanical grinding, which could be attributed to phase transformations from crystalline to amorphous states, indicating potential applications in material sciences for optical and sensory devices (Qing‐bao Song et al., 2015).

Biocatalytic Applications

The enantioselective ene-reduction of "E-2-cyano-3-(furan-2-yl) acrylamide" using marine and terrestrial fungi demonstrated the potential of using biocatalysis for green organic synthesis. This approach yielded compounds with a CN-bearing stereogenic center, highlighting the use of microbial strains for environmentally friendly chemical synthesis (Jimenez et al., 2019).

Cytotoxic Agents Development

Focused libraries of 2-phenylacrylamides have been synthesized for evaluating broad-spectrum cytotoxic activities against various cancer cell lines. This research underscores the potential of acrylamide derivatives in medicinal chemistry for the development of new anticancer agents (Tarleton et al., 2013).

properties

IUPAC Name |

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c1-28-20-5-3-2-4-18(20)23-21(25)15(13-22)12-17-10-11-19(29-17)14-6-8-16(9-7-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBABQVARBGBDFQ-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2719269.png)

![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)